molecular formula C16H10Cl2FN3OS2 B2470291 3,5-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392303-57-0

3,5-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2470291
CAS No.: 392303-57-0
M. Wt: 414.29
InChI Key: YNNGULIBTLTGRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar dichlorobenzamide derivatives has been reported . The reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N’-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives . These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .


Molecular Structure Analysis

The structures of similar compounds were established by X-ray crystallography . For example, compound 4 crystallizes in triclinic space group Pī, with a = 5.047 (18), b = 10.28 (4), c = 13.36 (5) Å, α =107.59 (5)°, β = 93.55 (5)°, γ = 98.34 (5)°, and Z = 2 . The unit cell of 6 has a monoclinic Pn symmetry with the cell parameters a = 9.581 (3), b = 12.217 (4), c = 11.072 (3) Å, β = 92.584 (4)°, and Z = 4 .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 546.325 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

  • Synthesis and Structural Studies :

    • The compound was used as an intermediate in the synthesis of benzamide derivatives through microwave-assisted Fries rearrangement, highlighting its role in facilitating efficient and solvent-free chemical reactions (Moreno-Fuquen et al., 2019).
  • Antiviral Applications :

    • A class of 1,3,4-thiadiazole derivatives, closely related to the compound , demonstrated significant antiviral activity against influenza A virus, indicating potential applications in developing new antiviral agents (Tatar et al., 2021).
  • Methodology in Organic Synthesis :

    • 1,2,4-Thiadiazoles, which are structurally similar to the compound , have been synthesized using various methods, showing the versatility of these compounds in organic synthesis (Takikawa et al., 1985).
  • Antibacterial Applications :

    • Derivatives of 1,3,4-thiadiazole showed promising antibacterial activities, indicating the potential use of these compounds in developing new antibacterial agents (Sych et al., 2019).
  • Applications in Drug Development :

    • The compound's derivatives were explored for their anticancer activities, demonstrating significant potential in the development of novel anticancer agents (Tiwari et al., 2017).
  • Inhibition of Tumor-Associated Enzymes :

    • Halogenated derivatives of 1,3,4-thiadiazole, related to the compound , have shown to be potent inhibitors of the tumor-associated carbonic anhydrase IX enzyme, suggesting their use in cancer therapy (Ilies et al., 2003).

Properties

IUPAC Name

3,5-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2FN3OS2/c17-11-5-10(6-12(18)7-11)14(23)20-15-21-22-16(25-15)24-8-9-2-1-3-13(19)4-9/h1-7H,8H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNGULIBTLTGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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